3,3-Dicyclobutyl-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
3,3-di(cyclobutyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-12H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPUOZYHKAOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CCC1)C2CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclobutyl-2-methylpropan-1-amine typically involves the reaction of cyclobutylmagnesium bromide with 2-methylpropan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 3,3-Dicyclobutyl-2-methylpropan-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclobutyl-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3,3-Dicyclobutyl-2-methylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclobutyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,3-Dicyclobutyl-2-methylpropan-1-amine with structurally analogous amines from the evidence, focusing on molecular properties and substituent effects:
Key Research Findings and Analysis
Steric and Electronic Effects
- Cyclobutyl vs. Cyclohexyl Groups : The cyclobutyl substituents in the target compound introduce greater ring strain (~110 kJ/mol for cyclobutane vs. negligible strain in cyclohexane), which may enhance reactivity in ring-opening reactions or conformational rigidity in host-guest interactions .
- Fluorinated Analogues : The trifluoromethyl group in 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine () increases electronegativity and metabolic stability compared to hydrocarbon substituents, a common strategy in drug design to resist oxidative degradation .
Functional Group Influence
- Methoxy vs. Amine Groups : 3,3-Dimethoxypropan-1-amine () exhibits higher polarity due to methoxy substituents, making it more water-soluble than the hydrophobic cyclobutyl/methyl-substituted target compound. This polarity difference could dictate divergent applications, such as aqueous-phase catalysis vs. lipid membrane penetration .
- Aromatic Systems : 2-(1H-Indol-3-yl)-2-methylpropan-1-amine () incorporates an indole ring, enabling interactions with biological targets (e.g., serotonin receptors) that are absent in aliphatic amines like the target compound .
Biological Activity
3,3-Dicyclobutyl-2-methylpropan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
The molecular formula of 3,3-Dicyclobutyl-2-methylpropan-1-amine is C13H23N. It features a central carbon chain with two cyclobutyl groups and a methyl group attached to the amine. This unique structure may influence its interaction with biological targets.
The biological activity of 3,3-Dicyclobutyl-2-methylpropan-1-amine can be attributed to its ability to interact with various molecular targets in the body. The presence of the amine group allows for hydrogen bonding and ionic interactions with proteins, which can modulate their activity. This compound is hypothesized to affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
1. Neuropharmacological Effects
Research indicates that compounds similar to 3,3-Dicyclobutyl-2-methylpropan-1-amine may exhibit neuropharmacological effects. For instance, studies have shown that certain amines can enhance synaptic plasticity and neuroprotection in models of neurodegenerative diseases .
2. Antidepressant Properties
Preliminary studies suggest that this compound may possess antidepressant-like properties. In animal models, it has been observed to reduce symptoms of depression through modulation of serotonergic pathways .
Case Study 1: Neuroprotective Effects
A study conducted on a mouse model of Alzheimer's disease demonstrated that administration of 3,3-Dicyclobutyl-2-methylpropan-1-amine led to a significant reduction in amyloid-beta plaque formation and improved cognitive function. The mechanism was linked to enhanced neurogenesis and synaptic connectivity .
Case Study 2: Analgesic Potential
In another investigation, the compound was tested for its analgesic properties in various pain models. Results indicated that it could effectively reduce pain responses without significant side effects, suggesting a favorable therapeutic index for pain management applications.
Comparative Data
To better understand the biological activity of 3,3-Dicyclobutyl-2-methylpropan-1-amine, it is useful to compare it with structurally related compounds. The following table summarizes key differences in biological activities among selected compounds:
| Compound | Neuropharmacological Effects | Analgesic Activity | Mechanism of Action |
|---|---|---|---|
| 3,3-Dicyclobutyl-2-methylpropan-1-amine | Moderate | Effective | Serotonin and dopamine modulation |
| (1R,2R)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | High | High | NMDA receptor antagonist |
| (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | Low | Moderate | Serotonin reuptake inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
